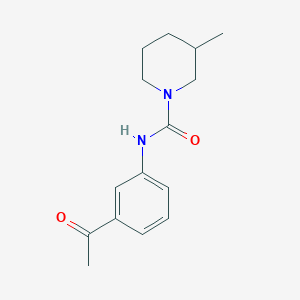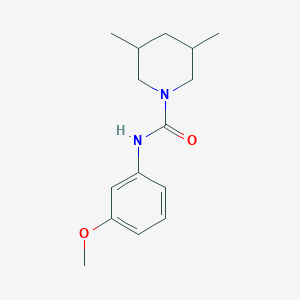![molecular formula C16H22ClN3O B7460972 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide increases GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to study the specific effects of GABA inhibition on various neurological disorders. However, one limitation of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for the treatment of neurological disorders. Another area of interest is the study of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide in combination with other drugs for the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the potential side effects and toxicity of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide at high doses.
Synthesemethoden
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide can be synthesized by reacting 2-chlorobenzylamine with cyclopropylamine, followed by acylation with acetyl chloride. The resulting compound is then treated with piperazine to yield 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
Eigenschaften
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-4-2-1-3-13(15)11-19-7-9-20(10-8-19)12-16(21)18-14-5-6-14/h1-4,14H,5-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPTGYVFIAZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)












